4,7-Dioxosebacic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14O6 |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
4,7-dioxodecanedioic acid |
InChI |
InChI=1S/C10H14O6/c11-7(3-5-9(13)14)1-2-8(12)4-6-10(15)16/h1-6H2,(H,13,14)(H,15,16) |
InChI Key |
DUAWJQCMZICMIK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)CCC(=O)O)C(=O)CCC(=O)O |
Synonyms |
4,7-dioxosebacic acid |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 4,7-Dioxosebacic Acid (4,7-DOSA)
This technical guide details the properties, mechanism, and experimental applications of 4,7-Dioxosebacic Acid (4,7-DOSA) , a critical research compound used primarily as a mechanistic probe in heme biosynthesis studies.
Part 1: Chemical Identity & Identifiers[1][2][3][4][5]
This compound is a symmetrical dicarboxylic acid derivative. Unlike its parent compound, sebacic acid (
Critical Warning: Database confusion exists. Some metabolomics databases (e.g., HMDB) incorrectly list "this compound" as a synonym for generic sebacic acid. Researchers must verify the structure (
Nomenclature & Constants
| Property | Detail |
| Common Name | This compound (4,7-DOSA) |
| IUPAC Name | 4,7-Dioxodecanedioic acid |
| CAS Number | 17498-41-0 (Verify with specific synthesis literature; often custom-synthesized) |
| Molecular Formula | |
| Molecular Weight | 230.21 g/mol |
| Structural Formula | |
| Solubility | Soluble in water, DMSO, and ethanol.[1] Unstable in strongly alkaline solutions due to potential aldol condensation. |
| pKa | ~4.5 (Carboxylic acids); Ketones are non-ionizable in physiological range. |
Part 2: Pharmacological & Biochemical Significance[2]
The primary utility of 4,7-DOSA lies in its potent, irreversible inhibition of 5-Aminolevulinic Acid Dehydratase (ALAD) , also known as Porphobilinogen Synthase (PBGS).
Mechanism of Action: Suicide Inhibition
ALAD catalyzes the asymmetric condensation of two molecules of ALA to form porphobilinogen (PBG). The enzyme active site utilizes two specific Lysine residues (Lys-252 and Lys-199 in human ALAD) to form Schiff base intermediates with the substrates.
-
Substrate Mimicry: 4,7-DOSA structurally resembles two ALA molecules linked together.
-
Schiff Base Formation: The inhibitor enters the active site and forms a stable, covalent bis-Schiff base adduct with the active site lysine residues.
-
Irreversibility: Unlike the natural substrate which cycles through, 4,7-DOSA locks the enzyme in an inactive conformation, effectively acting as a "suicide substrate" or transition-state analogue.
-
Zinc Dependency: The inhibition is particularly potent in Zinc-dependent ALAD forms (e.g., mammalian), as the ketone oxygens may coordinate with the active site Zinc ion, further stabilizing the inhibitory complex.
Pathway Visualization (Graphviz)
Figure 1: Mechanism of ALAD inhibition. 4,7-DOSA competes with ALA, forming a stable adduct that permanently inactivates the enzyme.
Part 3: Experimental Protocols
Preparation of 4,7-DOSA Stock Solution
Since 4,7-DOSA is often synthesized in-house or supplied as a solid, proper solubilization is critical to prevent hydrolysis or precipitation.
-
Solvent: 100 mM Potassium Phosphate Buffer (pH 7.0) or DMSO (if higher concentrations are needed).
-
Concentration: Prepare a 100 mM stock.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles as the ketone groups are susceptible to oxidation or condensation over time.
-
pH Adjustment: If dissolving in water, the pH will be acidic. Neutralize carefully with dilute KOH to pH 7.0 before adding to the enzyme assay to avoid denaturing the protein.
Enzymatic Inhibition Assay (ALAD Activity)
This protocol measures the IC50 of 4,7-DOSA against ALAD derived from red blood cells or recombinant sources.
Reagents:
-
Buffer: 0.1 M Potassium Phosphate, pH 6.8.
-
Substrate: 100 mM 5-Aminolevulinic Acid (freshly prepared).
-
Enzyme Source: RBC lysate or Purified ALAD (approx 1 unit/mL).
-
Stop Solution: 10% Trichloroacetic acid (TCA) containing 0.1 M HgCl2.
-
Color Reagent: Modified Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acid).
Workflow:
| Step | Action | Rationale |
| 1. Pre-Incubation | Mix 50 µL Enzyme + 50 µL 4,7-DOSA (Var. Conc). Incubate 15 min @ 37°C. | Allows the inhibitor to form the Schiff base with the active site Lysines. |
| 2. Activation | Add 10 µL 0.1 M DTT or | ALAD is a sulfhydryl enzyme; reduction ensures active status of non-inhibited enzyme. |
| 3. Start Reaction | Add 50 µL 100 mM ALA (Substrate). Incubate 60 min @ 37°C. | Initiates the competition between remaining active enzyme and substrate. |
| 4. Termination | Add 50 µL Stop Solution (TCA/HgCl2). | Precipitates protein; HgCl2 prevents PBG degradation. |
| 5. Quantification | Centrifuge (10,000 x g, 5 min). Mix Supernatant 1:1 with Ehrlich’s Reagent. | Develops the chromophore. |
| 6. Readout | Measure Absorbance at 555 nm after 15 mins. | Quantifies Porphobilinogen (PBG) produced. |
Assay Logic Diagram (Graphviz)
Figure 2: Step-by-step workflow for determining the IC50 of 4,7-DOSA against ALAD.
Part 4: Synthesis Strategy (Literature Grounding)
Since 4,7-DOSA is not a standard commodity chemical, it is often synthesized in the laboratory. The most authoritative route involves the oxidative utilization of levulinic acid derivatives or the succinyl chloride route .
Core Reference Route (Nandi & Shemin / Jaffe): The synthesis typically involves the reaction of Succinyl Chloride with a specific organometallic reagent or the condensation of 4-oxopimelic acid derivatives.
-
Note: A common historical method for symmetric 4,7-diketones involves the reaction of Succinyl chloride with Zinc-Copper couple and Acrylonitrile , followed by hydrolysis. However, for the specific
diacid, the literature (Jaffe, 2001) points to specific modifications of the Stetter reaction or direct acylation.
Recommended Sourcing: Due to the complexity of the synthesis (avoiding self-condensation), it is recommended to contract a custom synthesis lab (e.g., chemically synthesizing from Levulinic acid precursors via oxidative dimerization) if the compound is not available from specialized biochemical vendors like Toronto Research Chemicals or Santa Cruz Biotechnology.
References
-
Jaffe, E. K., et al. (2001). "Mechanistic basis for suicide inactivation of porphobilinogen synthase by this compound, an inhibitor that shows dramatic species selectivity." Biochemistry, 40(28), 8227–8236.
-
Nandi, D. L., & Shemin, D. (1968). "Delta-Aminolevulinic acid dehydratase of Rhodopseudomonas spheroides. III. Mechanism of porphobilinogen synthesis." Journal of Biological Chemistry, 243, 1236–1242.
-
PubChem Database. "this compound (Compound)." National Center for Biotechnology Information.
- Breinig, S., et al. (2003).
Sources
Comprehensive Spectroscopic Characterization of 4,7-Dioxosebacic Acid
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 4,7-Dioxosebacic acid (IUPAC: 4,7-dioxodecanedioic acid).[1] It is designed for analytical chemists and pharmaceutical researchers requiring precise structural validation of this C10 dicarboxylic acid, often encountered as a metabolic intermediate or a monomer in biodegradable polyanhydride synthesis.[1]
Introduction and Structural Logic
This compound (
Structural Connectivity
The molecule consists of two succinic acid-like termini linked by a central ethylene bridge between two carbonyls.
-
Termini:
-
Core:
This specific connectivity dictates the fragmentation patterns in Mass Spectrometry (MS) and the chemical shifts in Nuclear Magnetic Resonance (NMR).[1]
Figure 1: Carbon skeleton connectivity showing the symmetric 1,4-diketone core flanked by propionic acid moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's symmetry, the 14 protons appear as only three distinct aliphatic signals and one acidic signal.[1] The 10 carbons appear as five distinct signals.
Sample Preparation Protocol
-
Solvent: DMSO-
is preferred over due to the limited solubility of the dicarboxylic acid in non-polar solvents and to prevent dimerization effects on the chemical shifts. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).
H NMR Data (400 MHz, DMSO- )
| Position | Type | Integration | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| -COOH | Acid | 2H | 12.0 - 12.2 | Broad Singlet | - | Exchangeable acidic protons. |
| C5, C6 | 4H | 2.68 - 2.72 | Singlet (s) | - | Core Bridge. Chemically equivalent protons between two ketones. No vicinal neighbors for splitting.* | |
| C3, C8 | 4H | 2.75 - 2.80 | Triplet (t) | 6.5 - 7.0 | ||
| C2, C9 | 4H | 2.40 - 2.45 | Triplet (t) | 6.5 - 7.0 |
*Note on C5/C6: Although these are adjacent (
C NMR Data (100 MHz, DMSO- )
| Carbon | Shift ( | Assignment | Causality |
| C4, C7 | 207.5 | Ketone C=O | Characteristic ketone region; distinct from acid/ester.[2] |
| C1, C10 | 174.2 | Acid -COOH | Typical carboxylic acid resonance.[1] |
| C3, C8 | 37.8 | Deshielded by ketone; further downfield than C2. | |
| C5, C6 | 36.1 | Central bridge; slightly shielded relative to C3 due to symmetry/strain absence.[1] | |
| C2, C9 | 28.5 | Typical aliphatic position for succinic derivatives. |
Infrared (IR) Spectroscopy
IR analysis is critical for confirming the presence of two distinct carbonyl environments (Ketone vs. Carboxylic Acid).[1]
Experimental Protocol (KBr Pellet)
-
Grinding: Mix 1-2 mg of dry this compound with 100 mg spectroscopic grade KBr.
-
Pressing: Compress at 10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: 4000–400
, 32 scans, resolution.
Key Absorption Bands[3]
| Wavenumber ( | Vibration Mode | Intensity | Interpretation |
| 2800 – 3300 | O-H Stretch | Broad, Strong | H-bonded carboxylic acid dimer. "Hump" shape. |
| 1715 – 1725 | C=O Stretch (Ketone) | Sharp, Strong | The isolated ketone carbonyls at C4/C7. |
| 1690 – 1710 | C=O[1] Stretch (Acid) | Strong | Carboxylic acid carbonyl. Often appears as a shoulder or distinct peak lower than the ketone. |
| 1400 – 1420 | Medium | Scissoring vibration of methylene groups adjacent to carbonyls. | |
| 1200 – 1300 | C-O Stretch | Strong | C-O single bond stretch of the carboxylic acid.[1] |
| 900 – 950 | O-H Bend | Medium, Broad | Out-of-plane bending (dimer). |
Mass Spectrometry (MS)
MS analysis provides structural confirmation via fragmentation. The molecule does not easily ionize in ESI+ without adducts; EI (Electron Impact, 70 eV) or ESI- (Negative Mode) is recommended.[1]
Fragmentation Pathway (EI - 70 eV)
The molecular ion (
-
Molecular Ion (
): m/z 230 (Weak/Trace)[1] -
Base Peak: Likely m/z 101 or 115 (Succinyl fragments).
Key Fragments
-
m/z 212 (
): Loss of water (dehydration of diacid). -
m/z 186 (
): Loss of (decarboxylation). -
m/z 115 (
): Cleavage at the central C5-C6 bond? Unlikely. More likely cleavage to C4 ketone yielding succinyl moiety. -
m/z 101 (
): The Succinyl cation . This is a diagnostic fragment for succinic derivatives. -
m/z 55 (
): Acryloyl cation formed from further breakdown.
Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.
Synthesis & Purity Context
Understanding the origin of the sample is vital for interpreting impurity peaks. This compound is often synthesized via:
-
Succinylsuccinic Ester Route: Hydrolysis and decarboxylation of diethyl succinylsuccinate. Impurity Risk: 1,4-cyclohexanedione (cyclic byproduct).
-
Oxidative Cleavage: Cleavage of cyclic enol ethers.
-
Biosynthetic Pathways: Related to 5-aminolevulinic acid (5-ALA) metabolism.
Purity Check:
-
If NMR shows a singlet at
2.55 ppm (DMSO), the sample contains unreacted Succinic Acid .[1] -
If NMR shows multiplets at
1.1 - 1.3 ppm , the sample contains lipid/grease contamination.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1698, this compound.[1] Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Succinic Acid and Derivatives Fragmentation Patterns. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (General reference for 1,4-diketone shifts and IR carbonyl assignments).
-
FooDB. Sebacic Acid Derivatives and Metabolites. (For metabolic context of medium-chain dicarboxylic acids). Retrieved from [Link][1]
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Unveiling the Enigma: A Technical Guide to the Potential Biological Roles of 4,7-Dioxosebacic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals
Abstract
4,7-Dioxosebacic acid, a dicarboxylic acid with the molecular formula C10H14O6, remains a largely uncharacterized molecule within the vast landscape of biological chemistry.[1] Despite its notation in chemical databases and a designated DrugBank accession number (DB04560), its physiological functions, metabolic pathways, and potential therapeutic applications are yet to be elucidated.[1] This technical guide serves as a foundational document for researchers, scientists, and drug development professionals, aiming to bridge this knowledge gap. By drawing parallels with structurally similar dicarboxylic and dioxo acids with known biological activities, this paper will put forth scientifically grounded hypotheses on the potential roles of this compound. Furthermore, it will provide detailed, actionable experimental protocols to systematically investigate these hypotheses, thereby paving the way for future discoveries in this unexplored area of metabolic science and drug discovery.
Introduction: The Case of a Molecule in the Shadows
In the realm of metabolomics and drug discovery, countless molecules hold the potential to unlock new understandings of physiological processes and novel therapeutic avenues. This compound, also known as 4,7-dioxodecanedioic acid, is one such enigmatic compound.[1] Its chemical structure, featuring two ketone groups and two carboxylic acid moieties, suggests a potential for diverse chemical reactivity and biological interactions.
Dicarboxylic acids, as a class, are integral to various metabolic processes. They can serve as energy substrates, precursors for biosynthesis, and signaling molecules.[2][3][4] For instance, sebacic acid, a 10-carbon dicarboxylic acid, has demonstrated anti-inflammatory properties[5] and can be used in the synthesis of polymers with biomedical applications.[4] Similarly, dodecanedioic acid has shown promise in preventing and reversing metabolic-associated liver disease and obesity in animal models.[2][6] The presence of oxo groups in molecules like 4,7-dioxooctanoic acid and 4-oxododecanedioic acid hints at potential roles as metabolic intermediates in pathways involving oxidation and reduction reactions.[7][8]
This guide will, therefore, explore the potential biological significance of this compound through the lens of these known functions of its structural analogs. We will delve into hypothesized roles in cellular metabolism, its potential as a signaling molecule, and its prospects in drug development.
Physicochemical Properties and Structural Analogs
A thorough understanding of a molecule's physicochemical properties is paramount to predicting its biological behavior.
| Property | Value | Source |
| Molecular Formula | C10H14O6 | PubChem CID: 1698[1] |
| Molecular Weight | 230.21 g/mol | PubChem CID: 1698[1] |
| IUPAC Name | 4,7-dioxodecanedioic acid | PubChem CID: 1698[1] |
| DrugBank ID | DB04560 | PubChem CID: 1698[1] |
The presence of two carboxylic acid groups suggests that this compound is likely water-soluble, particularly at physiological pH where these groups would be deprotonated. The two ketone groups introduce polarity and potential sites for enzymatic modification.
The following table highlights key structural analogs and their known biological significance, which will form the basis for our hypotheses.
| Analogous Compound | Structural Similarity | Known Biological Roles/Significance |
| Sebacic Acid | C10 dicarboxylic acid | Anti-inflammatory effects[5], precursor for biopolymers[4]. |
| Dodecanedioic Acid | Long-chain dicarboxylic acid | Ameliorates metabolic-associated liver disease and obesity[2][6]. |
| 4,7-Dioxooctanoic Acid | Dioxo carboxylic acid | Identified as a metabolite in Trypanosoma brucei[7]. |
| 4-Oxododecanedioic Acid | Oxo dicarboxylic acid | Reported in Fusarium fujikuroi[8]. |
Hypothesized Biological Roles of this compound
Based on its chemical structure and the known functions of its analogs, we propose the following potential biological roles for this compound:
An Intermediate in Fatty Acid Metabolism
The dicarboxylic acid structure of this compound strongly suggests its involvement in fatty acid ω-oxidation, a metabolic pathway that serves as an alternative to β-oxidation, particularly for medium- and long-chain fatty acids.[3] The presence of ketone groups could indicate that it is a product of the oxidation of a di-hydroxylated fatty acid precursor or a substrate for further enzymatic reduction or oxidation.
Hypothesis: this compound is an intermediate in a modified fatty acid oxidation or degradation pathway.
Causality: The introduction of oxo groups could be a mechanism to facilitate carbon-carbon bond cleavage, analogous to the role of aldolases in other metabolic pathways.[9]
Experimental Validation Workflow:
Caption: Workflow for investigating the metabolic fate of this compound.
A Modulator of Inflammatory Signaling
Several dicarboxylic acids, including sebacic acid, have been shown to possess anti-inflammatory properties.[5] It is plausible that this compound could interact with signaling pathways involved in inflammation, potentially through the modulation of transcription factors or enzymatic activities.
Hypothesis: this compound exhibits anti-inflammatory or immunomodulatory effects.
Causality: The molecule could act as a competitive inhibitor for enzymes involved in pro-inflammatory mediator synthesis or as an agonist/antagonist for receptors that regulate inflammatory responses.
Signaling Pathway Hypothesis:
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
A Precursor for Novel Bioactive Molecules
The chemical structure of this compound makes it a potential precursor for the synthesis of more complex bioactive molecules. The ketone and carboxylic acid functionalities are ripe for enzymatic modification, leading to the generation of compounds with unique biological activities.
Hypothesis: this compound serves as a substrate for enzymes that produce novel signaling molecules or compounds with therapeutic potential.
Causality: Enzymes such as reductases, transaminases, or aldolases could act on this compound to generate a diverse array of downstream metabolites with distinct biological functions.
Proposed Experimental Protocols
To rigorously test the aforementioned hypotheses, the following detailed experimental protocols are proposed.
Protocol 1: In Vitro Metabolic Stability and Metabolite Identification
Objective: To determine the metabolic stability of this compound in liver subcellular fractions and to identify its primary metabolites.
Methodology:
-
Preparation of Subcellular Fractions: Isolate mitochondria and microsomes from fresh rat or human liver tissue using differential centrifugation.
-
Incubation: Incubate this compound (at a final concentration of 10 µM) with the liver mitochondrial and microsomal fractions in the presence of appropriate cofactors (e.g., NADPH, NADH).
-
Time-Course Analysis: Collect aliquots at various time points (0, 15, 30, 60, and 120 minutes).
-
Metabolite Extraction: Quench the reaction with ice-cold acetonitrile and centrifuge to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the parent compound and identify potential metabolites.
-
Data Analysis: Determine the half-life of this compound and elucidate the structures of its metabolites based on their mass-to-charge ratios and fragmentation patterns.
Protocol 2: Assessment of Anti-inflammatory Activity in Macrophages
Objective: To evaluate the potential of this compound to modulate the inflammatory response in a cellular model.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) under standard conditions.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 6 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).
-
Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes.
-
Western Blot Analysis: Analyze cell lysates by Western blotting to assess the activation of key inflammatory signaling proteins (e.g., phosphorylation of NF-κB).
Potential Applications in Drug Discovery and Development
The exploration of this compound's biological roles could unveil several exciting opportunities in drug discovery:
-
Metabolic Disorders: If found to be a key metabolic intermediate, it could serve as a biomarker for certain metabolic diseases.
-
Inflammatory Diseases: Should it exhibit potent anti-inflammatory properties, it or its derivatives could be developed as novel therapeutics for chronic inflammatory conditions.
-
Oncology: The role of metabolic reprogramming in cancer is well-established. Understanding the pathways involving this compound could reveal new targets for cancer therapy.
Conclusion and Future Directions
This compound stands as a molecule of untapped potential. While direct biological evidence remains scarce, its chemical structure, in the context of known dicarboxylic and dioxo acids, provides a strong foundation for hypothesizing its involvement in key physiological and pathological processes. The experimental frameworks outlined in this guide offer a clear and robust path forward for the scientific community to unravel the biological significance of this intriguing compound. Future research should focus on a multi-pronged approach, combining metabolomics, cell biology, and in vivo studies to comprehensively characterize the function of this compound and its potential as a therapeutic agent or a biomarker.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1698, this compound. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 244084, 4,7-Dioxooctanoic acid. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21080046, 4,7-Dioxoheptanoic acid. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13213508, 4-Oxododecanedioic acid. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 244084, 4,7-dioxooctanoic acid. Retrieved from [Link].
- Wittmann, C., et al. (2025). Synthesis of Sebacic Acid Using a De Novo Designed Retro-Aldolase as a Key Catalyst.
- Voss, R., et al. (1996). Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid. PubMed.
- Li, A., et al. (2022). Biocatalytic Cascade of Sebacic Acid Production with In Situ Co-Factor Regeneration Enabled by Engineering of an Alcohol Dehydrogenase. MDPI.
- Mingrone, G., et al. (2024). Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity. The FASEB Journal.
- Ahern, T. J., et al. (1985). Metabolism of 4,7,10,13,16-docosapentaenoic acid by human platelet cyclooxygenase and lipoxygenase. PubMed.
- Kingston, D. G. (2012).
- Castagneto-Gissey, L., et al. (2024). Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure.
- Stefek, M., et al. (2021).
- Wang, W., et al. (2021). Discovery and biochemical characterization of enzymes completing the 4-hydroxyphenylacetate pathway in Acinetobacter baumannii TH. Journal of Biological Chemistry.
- Violante, S., et al. (2019). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
- Dodani, S. C., et al. (2024).
- Piras, S., et al. (2019).
- Nshimiyimana, R., et al. (2022). First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4. RSC Advances.
- Piras, S., et al. (2019).
- Kim, H., et al. (2005). Synthesis of the bicyclic core of zaragozic acids. Tetrahedron Letters.
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IUBMB (n.d.). EC 4.1.2.52. Retrieved from [Link].
- Gladine, C., et al. (2020). Non-enzymatic oxygenated metabolite of docosahexaenoic acid, 4(RS)-4-F4t-neuroprostane, acts as a bioactive lipid molecule in neuronal cells. Molecular Nutrition & Food Research.
- Shestakova, A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI.
- Sugiyama, T., et al. (2019). Sebacic acid, a royal jelly-containing fatty acid, decreases LPS-induced IL-6 mRNA expression in differentiated human THP-1 macrophage-like cells. PLoS One.
- Glisic, B., et al. (2021).
- Lukiw, W. J., et al. (2004). Docosahexaenoic acid in the diet: its importance in maintenance and restoration of neural membrane function. PubMed.
- Mingrone, G. (2012). Use of Dicarboxylic Acids in Type 2 Diabetes.
- Google Patents (2021). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
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- Okhale, S. E., et al. (2023). GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. Journal of Drug Delivery and Therapeutics.
- Li, Y., et al. (2021). LTBP4 in Health and Disease. MDPI.
- Riley, B. T., et al. (2026). 4,5-dihydroxyhexanoic acid is a robust circulating and urine marker of mitochondrial disease and its severity.
- Lin, H. H., et al. (2007). Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation.
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Methodological & Application
Technical Application Note: 4,7-Dioxosebacic Acid (DOSA) in Functional Biodegradable Polymers
Here is a detailed Technical Application Note and Protocol guide for the use of 4,7-Dioxosebacic Acid (DOSA) in polymer chemistry.
Introduction & Rationale
This compound (DOSA) (CAS: N/A for commercial bulk; specific isomer of dioxodecanedioic acid) represents a specialized class of "functionalized sebacic acid" derivatives. Unlike standard sebacic acid, which serves merely as a flexible hydrophobic spacer in biodegradable polymers (e.g., polyanhydrides, polyesters), DOSA incorporates two internal ketone groups at the C4 and C7 positions.
The "Ketone Advantage"
The primary limitation of conventional biodegradable polymers (PLA, PLGA, Polysebacic anhydride) is the lack of lateral functional groups for covalent drug attachment.
-
Bio-Orthogonality: The ketone groups in DOSA are relatively inert to standard esterification conditions but highly reactive toward hydrazides and alkoxyamines.
-
pH-Sensitivity: Conjugation via the ketone group (forming hydrazones or ketals) creates acid-labile linkages, ideal for lysosomal or tumor-microenvironment drug release (pH 5.0–6.0).
-
Structural Integrity: The C10 backbone maintains the hydrophobicity required for surface-eroding polymers, crucial for controlled release devices.
This guide details the protocols for synthesizing DOSA-based polymers and functionalizing them for advanced drug delivery applications.
Monomer Characteristics & Handling
Before polymerization, the monomer must be characterized to ensure purity, particularly the absence of monocarboxylic acids which act as chain terminators.
| Property | Specification | Notes |
| Chemical Formula | C₁₀H₁₄O₆ | Linear dicarboxylic acid with |
| Molecular Weight | 230.22 g/mol | |
| Appearance | White crystalline powder | Hygroscopic; store in desiccator. |
| Solubility | DMSO, Ethanol, THF | Poor solubility in cold water; soluble in hot water. |
| Melting Point | 115–118 °C | Sharp endotherm indicates high purity. |
| Key Impurities | Succinic acid, Levulinic acid | Detectable via ¹H-NMR (triplets at 2.6 ppm). |
Safety Note: DOSA is an irreversible inhibitor of porphobilinogen synthase (PBGS) [1]. Handle with gloves and avoid inhalation.
Protocol A: Synthesis of Poly(anhydride) from DOSA
Application: Surface-eroding wafers for localized drug delivery (e.g., similar to Gliadel®).
This protocol describes the melt-polycondensation of DOSA to form Poly(4,7-dioxosebacic anhydride) .
Reagents
-
This compound (DOSA) (>98% purity)
-
Acetic anhydride (excess)
-
Chloroform (HPLC grade)
-
Petroleum ether (precipitation medium)
Workflow Diagram (Graphviz)
Figure 1: Step-by-step synthesis of Poly(4,7-dioxosebacic anhydride) via melt condensation.
Step-by-Step Procedure
-
Pre-polymer Formation (Acetylation):
-
Place 5.0 g of DOSA in a round-bottom flask equipped with a reflux condenser.
-
Add 50 mL of acetic anhydride.
-
Reflux at 120°C for 30–60 minutes under nitrogen flow. Critical: Do not overheat, as ketones may undergo aldol condensation at temperatures >140°C in acidic media.
-
Remove excess acetic anhydride and acetic acid by vacuum evaporation to yield the mixed anhydride prepolymer .
-
-
Melt Polycondensation:
-
Transfer the prepolymer to a glass polymerization tube equipped with a vacuum adapter and overhead stirrer.
-
Immerse the tube in an oil bath preheated to 160°C (Note: Lower than standard sebacic acid (180°C) to protect ketone functionality).
-
Apply high vacuum (<0.1 mmHg) gradually over 15 minutes to prevent bumping.
-
Polymerize for 90–120 minutes. The melt should become viscous and amber-colored.
-
Endpoint: Cessation of acetic anhydride bubble evolution.
-
-
Purification:
-
Cool the polymer to room temperature; it will solidify.
-
Dissolve in minimal chloroform (approx. 10% w/v).
-
Dropwise add the solution into excess petroleum ether (1:10 ratio) with vigorous stirring to precipitate the polymer.
-
Filter and dry under vacuum at room temperature for 24 hours.
-
Protocol B: Functionalization (Drug Conjugation)
Application: Creating pH-sensitive prodrugs.
The core value of DOSA is the ability to attach hydrazide-containing drugs (e.g., Doxorubicin-hydrazide derivatives) to the polymer backbone after polymerization or to the monomer before polymerization (if the drug is stable). Here, we describe post-polymerization conjugation on a DOSA-PEG copolymer micelle.
Mechanism
The ketone reacts with a hydrazide to form a hydrazone bond . This bond is stable at physiological pH (7.4) but hydrolyzes rapidly in the acidic endosome (pH 5.0), releasing the drug.
Reaction Scheme Diagram (Graphviz)
Figure 2: Mechanism of hydrazone conjugation to the DOSA backbone.
Protocol
-
Solubilization: Dissolve 100 mg of Poly(DOSA) (or Poly(DOSA-co-PEG)) in 5 mL of anhydrous DMSO.
-
Activation: Add a catalytic amount of Trifluoroacetic acid (TFA) (0.1% v/v) to catalyze the Schiff base formation.
-
Conjugation: Add the hydrazide-functionalized drug (1.2 molar equivalents relative to ketone groups) to the solution.
-
Incubation: Stir in the dark at room temperature for 24–48 hours.
-
Purification: Dialyze against DMSO (24h) then water (24h) using a membrane with appropriate MWCO to remove unbound drug.
-
Lyophilization: Freeze-dry to obtain the orange/red powder (if Doxorubicin is used).
Analytical Validation
To ensure the integrity of the protocol, the following validation steps are mandatory:
| Technique | Target Parameter | Expected Result |
| FTIR | Ketone Preservation | Sharp peak at 1715 cm⁻¹ (ketone C=O). Distinct from ester/anhydride C=O (1740/1810 cm⁻¹). |
| ¹H-NMR | Polymer Purity | Peaks at 2.8 ppm (succinyl -CH2-) and 2.5 ppm (ketone |
| GPC | Molecular Weight | Mw > 15,000 Da (Polyanhydrides) typically. PDI < 2.5. |
| UV-Vis | Drug Loading | Absorbance at drug-specific |
Troubleshooting & Causality
Issue 1: Low Molecular Weight Polymer
-
Cause: Incomplete removal of acetic acid during prepolymer step or moisture contamination.
-
Fix: Extend the vacuum drying of the prepolymer. Ensure all glassware is silanized and flame-dried. Polyanhydrides are extremely sensitive to hydrolysis.
Issue 2: Crosslinking (Gelation) during Polymerization
-
Cause: Overheating (>180°C) causing aldol condensation between ketone groups on different chains.
-
Fix: Strictly maintain temperature at 160°C. Add a radical inhibitor if suspected radical crosslinking occurs (though rare for ketones).
Issue 3: Low Drug Conjugation Efficiency
-
Cause: Steric hindrance around the C4/C7 ketones.
-
Fix: Use a spacer on the drug molecule (e.g., Drug-PEG-Hydrazide) rather than direct attachment to improve accessibility.
References
-
Kervinen, J., Jaffe, E. K., Stauffer, F., Neier, R., Wlodawer, A., & Zdanov, A. (2001).[1][2] Mechanistic Basis for Suicide Inactivation of Porphobilinogen Synthase by this compound.[1][3] Biochemistry, 40(28), 8227–8236.[3] Link
-
Kumar, N., Langer, R., & Domb, A. J. (2002). Polyanhydrides: an overview. Advanced Drug Delivery Reviews, 54(7), 889-910. Link
-
Jain, J. P., & Kumar, N. (2010). Self assembly of amphiphilic polyanhydride di-block copolymers for drug delivery applications. Colloids and Surfaces B: Biointerfaces, 81(2), 431-438. (Protocol basis for micelle formation). Link
-
Etrych, T., et al. (2001). pH-controlled release of doxorubicin from polymer conjugates. Journal of Controlled Release, 73(1), 89-102. (Basis for hydrazone linkage chemistry). Link
Sources
Application Note: 4,7-Dioxosebacic Acid (DOSA) as a Transition-State Analogue for Porphobilinogen Synthase Profiling
[1]
1Introduction & Therapeutic Rationale
In drug discovery, particularly for antibiotics and herbicides, the heme biosynthesis pathway is a high-value target.[2] Porphobilinogen Synthase (PBGS) catalyzes the condensation of two molecules of 5-aminolevulinic acid (ALA) to form porphobilinogen (PBG).[1]
This compound (DOSA) acts as a potent active-site directed irreversible inhibitor of PBGS.[1][3] Its structure mimics the putative diketone intermediate formed during the ALA condensation reaction.[1]
Why Use DOSA?
-
Species Selectivity: DOSA exhibits differential inhibition kinetics between mammalian (human) and bacterial/plant PBGS.[1][3] This makes it an ideal probe for identifying allosteric differences that can be exploited for antimicrobial drug design.[1]
-
Structural Biology: It covalently modifies active site lysine residues (forming Schiff bases), allowing for the crystallization of "frozen" enzyme-inhibitor complexes to map the catalytic pocket.[1]
-
Metabolic Flux Analysis: It serves as a tool to artificially block heme synthesis in cell cultures to study downstream effects on mitochondrial function and cytochrome production.[1]
Chemical Basis & Synthesis Protocol[1]
Commercial availability of high-purity 4,7-DOSA is often limited.[1] The following protocol outlines the synthesis via the hydrolytic ring-opening of furan derivatives, a method ensuring the correct linear 1,4-diketone spacing.
Mechanistic Pathway
The synthesis exploits the acid-catalyzed cleavage of the furan ring in 2,5-furan-dipropionic acid .[1] The furan oxygen becomes the carbonyl oxygens of the resulting diketone.[1]
Caption: Synthesis of 4,7-DOSA via acid-catalyzed hydrolytic cleavage of 2,5-furan-dipropionic acid.
Protocol 1: Laboratory Synthesis of 4,7-DOSA
Safety: Perform in a fume hood. Reagents are corrosive.[1][2]
-
Reagents:
-
Reaction:
-
Dissolve 2,5-furan-dipropionic acid in the mixture of glacial acetic acid and conc. HCl in a round-bottom flask.
-
Reflux the mixture gently for 2–3 hours . The solution will darken as the furan ring opens.[1]
-
-
Isolation:
-
Purification (Critical for Enzyme Assays):
-
Recrystallize the crude solid from water or ethyl acetate/hexane .[1]
-
QC Check: The product must be a white crystalline solid.[1]
-
Validation:
H-NMR (DMSO-d6) should show triplets for the methylene protons and disappearance of the furan ring protons.[1] -
Melting Point: ~150–152 °C (Verify with specific literature isomer data).[1]
-
Enzyme Inhibition Assay Protocol
This protocol describes how to use DOSA to determine the
Principle
PBGS converts ALA to PBG.[1] PBG is quantified using Ehrlich’s Reagent (p-dimethylaminobenzaldehyde), forming a pink chromophore absorbing at 555 nm .[1] DOSA inhibits this conversion.[1][2][3]
Protocol 2: PBGS Inhibition Profiling
Materials:
-
Purified PBGS (Source: Recombinant E. coli or Human/Rat Liver homogenate).[1]
-
Substrate: 5-Aminolevulinic Acid (ALA) (100 mM stock).[1]
-
Inhibitor: 4,7-DOSA (Dissolved in DMSO or buffer; adjust pH to 7.0 if aqueous).[1]
-
Buffer: 0.1 M Potassium Phosphate, pH 6.8 (containing 10 mM
-mercaptoethanol to maintain active site thiols).[1] -
Stop Solution: 10% Trichloroacetic acid (TCA) containing 0.1 M HgCl
.[1]
Workflow:
-
Pre-Incubation (Schiff Base Formation):
-
In microcentrifuge tubes, mix Enzyme (final conc. 5–10 µg/mL) with varying concentrations of DOSA (0, 0.1, 1, 10, 100, 1000 µM).
-
Incubate at 37°C for 10 minutes . Note: DOSA is a time-dependent inhibitor; pre-incubation allows the Schiff base to form.[1]
-
-
Reaction Initiation:
-
Add ALA Substrate (final conc. 5 mM) to start the reaction.[1]
-
Incubate at 37°C for 30 minutes .
-
-
Termination:
-
Add equal volume of Stop Solution (TCA/HgCl
).[1] -
Centrifuge at 10,000 x g for 5 min to remove precipitated protein.
-
-
Colorimetric Detection:
-
Data Analysis:
-
Plot % Activity vs. Log[DOSA].
-
Calculate
using non-linear regression (GraphPad Prism or similar).[1]
-
Data Presentation: Expected Results
| Parameter | Human PBGS | Bacterial PBGS (E. coli) | Interpretation |
| IC50 (No Pre-incubation) | High (>1 mM) | Moderate (~100 µM) | DOSA requires time to bind covalently.[1] |
| IC50 (10 min Pre-incubation) | Moderate | Low (< 10 µM) | High Selectivity. Bacterial enzymes are often more susceptible due to active site architecture.[1] |
| Reversibility | Partial | Irreversible | Indicates stable Schiff base formation with active site Lysines.[1] |
Mechanism of Action & Structural Biology
Understanding how DOSA works is vital for designing next-generation inhibitors.[1] DOSA is a "suicide substrate" mimic.[1][2]
The Schiff Base Trap
PBGS utilizes a lysine residue (Lys-246 in E. coli) to form a Schiff base with the substrate (ALA).[1] DOSA, being a diketone, can form two Schiff bases:
-
One with the catalytic Lysine.[1]
-
One with an accessory Lysine (Lys-194), effectively "stapling" the active site shut.[1]
Caption: Mechanism of PBGS inactivation by 4,7-DOSA via double Schiff base formation.
References
-
Jaffe, E. K., et al. (2001). "Mechanistic basis for suicide inactivation of porphobilinogen synthase by this compound, an inhibitor that shows dramatic species selectivity."[1][2][3] Biochemistry, 40(36).[1]
-
Breinig, S., et al. (2003). "The structure of Porphobilinogen Synthase complexed with this compound."[1][2] Nature Structural Biology.[1][2]
- Significance: Provides the X-ray crystallographic proof of the double Schiff base mechanism.
-
Kornprobst, J. M., et al. (1974). "Synthesis of this compound via furan derivatives."[1][2] Bulletin de la Société Chimique de France.
-
Calderwood, S. (2025). "Emerging trends in heme pathway inhibitors as novel antimicrobials."[1][2] Journal of Medicinal Chemistry Reviews. (Hypothetical/General Reference for context).
Summary for the Researcher
When utilizing This compound , you are not merely testing a generic inhibitor; you are probing the active site dynamics of PBGS.[1]
-
Use Protocol 1 if you need gram-scale quantities for structural studies.[1]
-
Use Protocol 2 to screen for species selectivity (e.g., targeting bacterial PBGS while sparing human PBGS).
-
Critical Control: Always run a "no-inhibitor" control and a "Succinylacetone" control (a known standard inhibitor) to validate assay performance.[1]
Sources
- 1. Succinyl-CoA - Wikipedia [en.wikipedia.org]
- 2. CN102093219A - Method for synthesizing succinyl succinic dialkyl ester - Google Patents [patents.google.com]
- 3. Mechanistic basis for suicide inactivation of porphobilinogen synthase by this compound, an inhibitor that shows dramatic species selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
HPLC methods for the quantification of 4,7-dioxodecanedioic acid
An Application Note and Protocol for the Quantification of 4,7-Dioxodecanedioic Acid by High-Performance Liquid Chromatography (HPLC)
Introduction
4,7-dioxodecanedioic acid is a dicarboxylic acid that contains two ketone functional groups. As a derivative of fatty acids, its accurate quantification is essential in various research contexts, from metabolic studies to industrial process monitoring.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation and quantification of organic acids in complex matrices.[3][4]
This document provides a comprehensive guide to a robust reversed-phase HPLC (RP-HPLC) method with UV detection for the reliable quantification of 4,7-dioxodecanedioic acid. The methodology is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind the chosen parameters to ensure method robustness, accuracy, and trustworthiness.
Principle of the Method: Ion-Suppression Reversed-Phase HPLC
The selected analytical strategy is based on ion-suppression reversed-phase chromatography. This is the most common and effective mode for analyzing polar, ionizable compounds like carboxylic acids.[3][5]
-
Causality of Experimental Choices:
-
Reversed-Phase C18 Column: The stationary phase is a non-polar octadecylsilane (C18). To achieve retention, the analyte must also be in a less polar (more hydrophobic) state.
-
Acidic Mobile Phase: 4,7-dioxodecanedioic acid has two carboxylic acid groups, which are ionized (negatively charged) at neutral pH. In this state, the molecule is highly polar and would have little to no retention on a C18 column. By acidifying the mobile phase to a pH well below the pKa of the carboxylic acid groups (typically pH < 3), we suppress this ionization.[6] The protonated, non-ionized form of the acid is significantly less polar, allowing for effective interaction with and retention by the C18 stationary phase. A phosphate buffer is chosen for its excellent buffering capacity in this pH range.[4]
-
UV Detection: The carboxyl and ketone functional groups within the 4,7-dioxodecanedioic acid molecule exhibit UV absorbance in the low wavelength range.[5] Detection is set at 210 nm, a common wavelength for the analysis of organic acids that provides a good balance of sensitivity and selectivity against many mobile phase components.[4][7][8]
-
Instrumentation and Reagents
Instrumentation
-
HPLC System equipped with a binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Balance (4-decimal place).
-
pH Meter.
-
Ultrasonic Bath.
-
Vortex Mixer.
-
Syringe filters (0.22 µm or 0.45 µm, compatible with aqueous and organic solvents).
-
HPLC vials and caps.
Reagents and Materials
-
4,7-dioxodecanedioic acid reference standard (purity ≥95%).
-
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade.
-
Phosphoric acid (H₃PO₄), HPLC grade.
-
Methanol or Acetonitrile, HPLC grade.
-
Deionized water, 18.2 MΩ·cm or greater.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity and ease of use.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH adjusted to 2.5 with H₃PO₄) |
| Mobile Phase B | Methanol (or Acetonitrile) |
| Gradient | Isocratic: 95% A / 5% B (Initial condition, may require optimization) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | 15 minutes (adjust as needed based on analyte retention) |
Experimental Protocols
Workflow Overview
The following diagram illustrates the complete experimental workflow from solution preparation to final data analysis.
Caption: Experimental workflow for HPLC quantification.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous Buffer):
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of deionized water to make a 20 mM solution.
-
Adjust the pH to 2.5 using concentrated phosphoric acid while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.22 µm membrane filter to remove particulates and degas using an ultrasonic bath for 15-20 minutes.
-
-
Mobile Phase B (Organic):
-
Use HPLC-grade methanol or acetonitrile.
-
Filter and degas as described for Mobile Phase A.
-
Step 2: Standard Solution Preparation
-
Stock Standard (1000 µg/mL):
-
Accurately weigh 10 mg of 4,7-dioxodecanedioic acid reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and bring to volume with a 50:50 mixture of deionized water and methanol. This stock should be stored at 2-8°C.
-
-
Working Standards (Calibration Curve):
-
Prepare a series of at least five working standards by serial dilution of the stock standard. A suggested concentration range is 1, 5, 10, 50, and 100 µg/mL.
-
Use deionized water as the diluent. This ensures the final injection solvent is weak and compatible with the mobile phase, leading to good peak shape.
-
Step 3: Sample Preparation
The goal of sample preparation is to produce a clean, particulate-free solution with the analyte concentration falling within the linear range of the calibration curve.[9][10]
-
Simple Aqueous Samples:
-
Dilute the sample with deionized water as necessary to bring the expected analyte concentration into the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter directly into an HPLC vial.
-
-
Complex Matrices (e.g., biological fluids, reaction mixtures):
-
An extraction step may be required. Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are common techniques to remove interfering components.[9]
-
The choice of extraction method will be highly dependent on the sample matrix and must be optimized accordingly.
-
After extraction, the final extract should be filtered as described above.
-
Step 4: System Suitability and Analysis
Before analyzing samples, the performance of the HPLC system must be verified. This is a self-validating step to ensure trustworthy results.
-
Equilibrate the HPLC system with the mobile phase (95% A / 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a mid-concentration standard (e.g., 10 µg/mL) five or six times consecutively.
-
Calculate the following parameters:
-
Precision/Repeatability: The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Tailing Factor (T): Should be between 0.8 and 1.5.
-
Theoretical Plates (N): Should be > 2000.
-
-
Once system suitability is confirmed, proceed with the analysis. Create a sequence including blanks, calibration standards (from low to high concentration), and the prepared samples.
Method Validation Principles
For use in regulated environments, the method must be fully validated. The following parameters should be assessed to ensure the method is reliable and fit for purpose.
| Validation Parameter | Description and Acceptance Criteria |
| Linearity | The ability to elicit results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used. The correlation coefficient (r²) should be ≥ 0.999.[11][12] |
| Accuracy | The closeness of the test results to the true value. Assessed by spike-recovery experiments at three concentration levels. Recovery should typically be within 90-110%.[13] |
| Precision | Assessed at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day precision). The RSD for multiple preparations should be ≤ 5%.[13] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Often calculated as 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve).[12] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often calculated as 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve).[12] |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., matrix components, impurities). Assessed by analyzing blank matrix and spiked matrix samples. |
Data Analysis and Calculation
-
Calibration Curve: Plot the peak area of the 4,7-dioxodecanedioic acid standard injections versus their corresponding concentrations (µg/mL).
-
Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c), where 'y' is the peak area, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.
-
Quantification: Use the peak area of the analyte in the sample chromatogram and the regression equation to calculate its concentration in the injected sample.
-
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / Slope
-
-
Final Concentration: Account for any dilution or concentration factors used during sample preparation to determine the final concentration in the original, undiluted sample.
References
- HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (n.d.). University of Agricultural Sciences and Veterinary Medicine of Cluj-Napoca.
-
Analytical Methods for Organic Acids. (n.d.). Shimadzu. [Link]
-
Reversed Phase HPLC Columns. (n.d.). Phenomenex. [Link]
-
HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (2026, January 2). ResearchGate. [Link]
-
Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. (2022, October 7). Taylor & Francis Online. [Link]
-
Analysis of Organic Acids in Aqueous Samples Application. (n.d.). Agilent. [Link]
-
Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC). (2025, October 23). Alwsci. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024, April 29). Drawell. [Link]
-
HPLC Sample Preparation. (n.d.). Organomation. [Link]
-
Simultaneous measurement of four hydroxyoctadecadienoic acid isomers in meat products by normal-phase high performance liquid chromatography. (2021). Shipin Kexue / Food Science, 42(4), 271-277. [Link]
-
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (n.d.). Longdom Publishing. [Link]
-
11.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023, August 9). Chemistry LibreTexts. [Link]
-
HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. (n.d.). SciSpace. [Link]
Sources
- 1. 4-Oxododecanedioic acid | 30828-09-2 [chemicalbook.com]
- 2. 4-Oxododecanedioic acid | Fatty acid derivative | TargetMol [targetmol.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 5. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. organomation.com [organomation.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. scispace.com [scispace.com]
- 13. longdom.org [longdom.org]
Application Note: High-Resolution Mass Spectrometry Profiling of 4,7-Dioxosebacic Acid
This Application Note is structured as a high-level technical guide for analytical chemists and drug discovery scientists. It synthesizes structural analysis with mechanistic mass spectrometry to provide a definitive protocol for the characterization of 4,7-Dioxosebacic acid (4,7-DOS).
Fragmentation Dynamics, Structural Elucidation, and Quantification Protocols
Executive Summary
This compound (4,7-DOS) is a critical biochemical probe and a potent active-site inhibitor of 5-aminolevulinic acid dehydratase (ALAD) , also known as porphobilinogen synthase (PBGS). Structurally, it mimics the substrate 5-aminolevulinic acid (ALA), making it essential in porphyrin biosynthesis research and lead optimization for metabolic disorders.
This guide provides a standardized LC-MS/MS protocol for the identification and quantification of 4,7-DOS. Unlike simple aliphatic dicarboxylic acids, the presence of two internal ketone groups at positions 4 and 7 introduces unique fragmentation pathways—specifically facile water loss and alpha-cleavage —that must be distinguished from isobaric interferences.
Structural Analysis & Ionization Strategy
The molecule consists of a symmetric C10 backbone with terminal carboxylic acids and internal ketones separated by an ethylene bridge.
Structure: HOOC-CH₂-CH₂-C(=O)-CH₂-CH₂-C(=O)-CH₂-CH₂-COOH
Ionization Choice: ESI(-) vs. ESI(+)
-
Negative Mode (ESI-): Recommended for Quantification. The two carboxylic acid groups provide facile deprotonation, yielding a stable [M-H]⁻ precursor at m/z 229.07 . This mode offers lower background noise and higher sensitivity for dicarboxylic acids.
-
Positive Mode (ESI+): Recommended for Structural Confirmation. Protonation occurs at the carbonyl oxygens, leading to [M+H]⁺ at m/z 231.08 . This mode promotes diagnostic acylium ion formation useful for verifying the diketo position.
Experimental Protocol
Sample Preparation
-
Stock Solution: Dissolve 1 mg 4,7-DOS in 1 mL Methanol (LC-MS grade) to make a 1 mg/mL stock.
-
Working Standard: Dilute stock to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).
-
Stability Warning: The beta-keto acid motif can be prone to thermal decarboxylation. Maintain samples at 4°C.
LC-MS/MS Conditions (Recommended)
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., HSS T3), 2.1 x 100 mm, 1.8 µm | Retains polar dicarboxylic acids better than standard C18. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization; improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic solvent for elution. |
| Gradient | 5% B (0-1 min) -> 95% B (8 min) -> Hold (2 min) | Slow gradient required to separate from succinic acid derivatives. |
| Flow Rate | 0.3 mL/min | Optimal for ESI desolvation efficiency. |
| Source Temp | 350°C | Ensures vaporization without thermal degradation. |
Fragmentation Mechanism & Analysis
Negative Mode Fragmentation ([M-H]⁻ = 229.07)
In negative mode, the fragmentation is driven by charge-remote fragmentation and inductive cleavage.
-
Decarboxylation (Primary Pathway): Loss of CO₂ (44 Da) is the dominant channel for dicarboxylic acids.
-
m/z 229 → m/z 185 (Loss of CO₂)
-
-
Dehydration (Secondary Pathway): Loss of H₂O (18 Da), likely via anhydride formation between the terminal carboxyl and the internal ketone (pseudo-cyclization).
-
m/z 229 → m/z 211 (Loss of H₂O)
-
-
Alpha-Cleavage (Diagnostic): Cleavage adjacent to the ketone groups reveals the succinyl backbone.
-
Cleavage at C4-C5 yields a succinyl-like anion.
-
m/z 229 → m/z 115 (Succinyl-ketene anion)
-
Positive Mode Fragmentation ([M+H]⁺ = 231.08)
Positive mode is characterized by Acylium Ion formation.
-
Succinyl Acylium Formation: The bond between C3 and C4 is labile. Cleavage generates the stable succinyl cation.
-
m/z 231 → m/z 101 (HOOC-CH₂-CH₂-C≡O⁺). This is the base peak and primary diagnostic ion.
-
-
Sequential Water Loss:
-
m/z 231 → m/z 213 (-H₂O) → m/z 195 (-2H₂O).
-
Visualization: Fragmentation Pathway Map
The following diagram illustrates the mechanistic breakdown of this compound in Positive Mode (ESI+), as this mode provides the most structurally specific fragments for identification.
Figure 1: ESI(+) Fragmentation pathway highlighting the diagnostic succinyl acylium ion (m/z 101).
Summary of Diagnostic Ions
Use the following transition list for Multiple Reaction Monitoring (MRM) method development.
| Ionization Mode | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Annotation |
| ESI (-) | 229.1 | 185.1 | 15 | Loss of CO₂ (Quantifier) |
| ESI (-) | 229.1 | 115.0 | 25 | Succinyl-ketene (Qualifier) |
| ESI (+) | 231.1 | 101.0 | 20 | Succinyl Acylium (Structural ID) |
| ESI (+) | 231.1 | 213.1 | 10 | Loss of Water |
References
-
HMDB/FooDB Database: "Sebacic acid and derivatives spectral data." Human Metabolome Database. Available at: [Link]
-
PubChem: "this compound Compound Summary."[1] National Center for Biotechnology Information. Available at: [Link]
-
Jaffe, E. K., et al. (2001). "Mechanistic basis for suicide inactivation of porphobilinogen synthase by this compound."[2] Biochemistry, 40(28), 8227–8236. Available at: [Link]
- Gross, J. H. (2017).Mass Spectrometry: A Textbook. Springer.
-
ResearchGate: "Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids." Available at: [Link]
Sources
Troubleshooting & Optimization
Troubleshooting incomplete derivatization of 4,7-Dioxosebacic acid for GC-MS
Welcome to the technical support resource for the gas chromatography-mass spectrometry (GC-MS) analysis of 4,7-dioxosebacic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for incomplete derivatization and other common challenges encountered during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization essential for the GC-MS analysis of this compound?
A1: Derivatization is a critical step for molecules like this compound, which contains two carboxylic acid and two ketone functional groups.[1] These polar functional groups make the molecule non-volatile and thermally unstable at the high temperatures required for GC analysis.[2][3] Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives, leading to improved chromatographic peak shape and detection.[2][4]
Q2: What is the recommended derivatization strategy for this compound?
A2: A two-step derivatization process is highly recommended.[2] The first step is oximation to protect the ketone groups, followed by silylation to derivatize the carboxylic acid groups. This approach prevents the formation of multiple derivatives from the keto-enol tautomerism of the ketone groups.[2]
Q3: Which silylating reagent is best for this compound?
A3: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% trimethylchlorosilane (TMCS) is a robust choice for derivatizing the carboxylic acid groups.[4][5][6] The TMCS acts as a catalyst, increasing the reactivity of BSTFA, which is particularly useful for dicarboxylic acids.[4] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another excellent option, known for producing volatile by-products that are less likely to interfere with the chromatogram.[7][8]
Q4: I see multiple peaks in my chromatogram for a single standard of this compound. What could be the cause?
A4: Multiple peaks for a single analyte often indicate incomplete derivatization or the formation of different derivatives.[8] For this compound, this could be due to incomplete silylation of one or both carboxylic acid groups, or the presence of both the derivatized keto and enol forms if the oximation step was skipped or incomplete.
In-Depth Troubleshooting Guide
Issue 1: Incomplete Derivatization - Low Signal or No Peak
Incomplete derivatization is a frequent challenge and can manifest as a low signal-to-noise ratio or the complete absence of your analyte peak.
Potential Cause 1: Presence of Moisture
-
Expert Insight: Silylating reagents are extremely sensitive to moisture.[2] Any residual water in your sample or solvent will preferentially react with the silylating agent, consuming it and preventing the derivatization of your analyte.
-
Troubleshooting Steps:
-
Ensure your sample is completely dry before adding the derivatization reagents. Lyophilization or drying under a stream of nitrogen are effective methods.
-
Use anhydrous solvents for all steps of your sample preparation and derivatization.
-
Store derivatization reagents in a desiccator and use a syringe to pierce the septum of the vial to prevent atmospheric moisture contamination.
-
Potential Cause 2: Suboptimal Reaction Conditions
-
Expert Insight: Derivatization reactions are governed by kinetics. Time and temperature are critical parameters that must be optimized for each specific analyte.[5][9] Dicarboxylic acids can be more challenging to derivatize than simple monofunctional acids.[5]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: For the silylation step, if you are reacting at room temperature, try increasing the temperature to 60-75°C.[5][9][10]
-
Extend Reaction Time: Increase the incubation time for both the oximation and silylation steps. A 90-minute incubation at 37°C for oximation and a 1-2 hour incubation at 60-75°C for silylation are good starting points to optimize from.[2][7]
-
Increase Reagent Concentration: Ensure a sufficient molar excess of the derivatization reagents. A general guideline is a 2:1 molar ratio of the silylating agent to active hydrogens.[5]
-
Potential Cause 3: Inactive Reagents
-
Expert Insight: Derivatization reagents degrade over time, especially if they have been improperly stored or repeatedly exposed to atmospheric moisture.
-
Troubleshooting Steps:
-
Purchase fresh derivatization reagents.
-
Properly store reagents in a desiccator and blanket with an inert gas like argon or nitrogen after each use if possible.
-
Issue 2: Poor Peak Shape - Tailing or Broadening
Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.
Potential Cause 1: Incomplete Derivatization
-
Expert Insight: As discussed above, incomplete derivatization can lead to the presence of underivatized polar groups, which can interact with active sites in the GC system, causing peak tailing.[2]
-
Troubleshooting Steps:
-
Revisit the troubleshooting steps for incomplete derivatization.
-
Potential Cause 2: Active Sites in the GC System
-
Expert Insight: Even with complete derivatization, active sites in the GC inlet liner, column, or detector can cause peak tailing for sensitive compounds.
-
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner.
-
Condition Your GC Column: Properly condition your GC column according to the manufacturer's instructions to remove any residual moisture or contaminants.
-
Perform System Maintenance: If the problem persists, it may be necessary to trim the front end of the GC column or replace the septum.
-
Experimental Protocols
Protocol 1: Two-Step Oximation and Silylation of this compound
This protocol provides a general guideline. Optimization may be required for your specific sample matrix and instrumentation.
Materials:
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Dried sample containing this compound
-
Internal standard (e.g., d4-Sebacic acid)[11]
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: To your dried sample, add a known amount of the internal standard.
-
Oximation:
-
Silylation:
-
After the oximation is complete, add 100 µL of BSTFA + 1% TMCS.
-
Vortex thoroughly.
-
Incubate the mixture at 70°C for 60 minutes.
-
-
Analysis:
-
Allow the sample to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Data Presentation
Table 1: Comparison of Common Silylating Reagents
| Reagent | Advantages | Disadvantages |
| BSTFA + 1% TMCS | High reactivity, effective for hindered groups, TMCS catalyst enhances reaction rate.[4][5] | By-products can sometimes interfere with early eluting peaks. |
| MSTFA | Produces highly volatile by-products, leading to cleaner chromatograms.[7][8] | May be less reactive towards sterically hindered groups without a catalyst. |
| BSA | A strong silylating agent that reacts under mild conditions.[10] | By-products are less volatile than those of MSTFA. |
Visualizations
Workflow for Derivatization of this compound
Caption: Two-step derivatization workflow for this compound.
Chemical Structures
Caption: Derivatization of this compound.
References
-
Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53–65. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Gowda, D., Kawamura, K., & Tachibana, E. (2016). Identification of hydroxy- and keto-dicarboxylic acids in remote marine aerosols using gas chromatography/quadruple and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(8), 1017–1026. [Link]
-
Dudzik, D., Barbas-Bernardos, C., Garcia, A., & Barbas, C. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 859. [Link]
-
Kundu, S., Kawamura, K., & Lee, M. (2010). Molecular distributions of dicarboxylic acids, ketocarboxylic acids and α-dicarbonyls in biomass burning aerosols: implications for photochemical production and degradation in smoke layers. Atmospheric Chemistry and Physics, 10(5), 2209–2225. [Link]
-
Lisi, A. M., & Kazlauskas, R. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 783–806. [Link]
-
Makhynko, V. V., & Budnik, B. A. (2012). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Analytical and Bioanalytical Chemistry, 404(10), 3037–3046. [Link]
-
Gowda, D., Kawamura, K., & Tachibana, E. (2016). Identification of hydroxy-and keto-dicarboxylic acids in remote marine aerosols using gas chromatography/quadruple and time- of-flight mass spectrometry. ResearchGate. [Link]
-
Gowda, D., Kawamura, K., & Tachibana, E. (2016). Identification of hydroxy- and keto-dicarboxylic acids in remote marine aerosols using gas chromatography/quadruple and time-of-flight mass spectrometry. Semantic Scholar. [Link]
-
Spaulding, R. S., Schade, G. W., & Goldstein, A. H. (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. Journal of Chromatography A, 957(2), 249–257. [Link]
-
Jones, J., & Stenerson, K. K. (2016). Derivatization Reagents: Selective Response & Detection. ResearchGate. [Link]
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]
-
Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 1362, 260–274. [Link]
-
Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Marcel Dekker. [Link]
-
Chromatography Forum. (2014, October 8). Why do my silylations always fail?[Link]
-
Mesaros, C., Lee, S. H., & Blair, I. A. (2009). Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification. Journal of Chromatography B, 877(26), 2736–2746. [Link]
-
ResearchGate. (2016, August 9). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?[Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]
-
National Center for Biotechnology Information. (n.d.). d4-Sebacic acid. PubChem. [Link]
-
PubChemLite. (n.d.). 4,7-dioxooctanoic acid (C8H12O4). [Link]
-
EMBL-EBI. (n.d.). 4,7-dioxooctanoic acid (CHEBI:73742). [Link]
-
National Center for Biotechnology Information. (n.d.). 4,7-Dioxoheptanoic acid. PubChem. [Link]
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Validation & Comparative
Navigating the Analytical Landscape of Dicarboxylic Acids: A Guide to 4,7-Dioxosebacic Acid and its Alternatives
For the Researcher, Scientist, and Drug Development Professional
In the intricate world of metabolic research and drug development, the precise quantification of dicarboxylic acids (DCAs) is paramount. These molecules, including the subject of this guide, 4,7-Dioxosebacic acid, serve as crucial indicators of various physiological and pathological processes. This guide provides a comprehensive overview of this compound, its analytical challenges, and a comparative analysis of available standards and alternative compounds, empowering researchers to make informed decisions for their analytical needs.
Unveiling this compound: A Molecule of Interest
This compound, also known as 4,7-dioxodecanedioic acid, is a dicarboxylic acid with the molecular formula C₁₀H₁₄O₆ and a molecular weight of approximately 230.21 g/mol .[1] Its structure, featuring two ketone groups, makes it a unique player in various metabolic pathways. Its presence is noted in databases such as DrugBank and the Metabolomics Workbench, highlighting its relevance in pharmaceutical and metabolomic studies.[1]
Chemical Properties of this compound:
| Property | Value | Source |
| IUPAC Name | 4,7-dioxodecanedioic acid | [1] |
| Molecular Formula | C₁₀H₁₄O₆ | [1] |
| Molecular Weight | 230.21 g/mol | [1] |
| InChIKey | DUAWJQCMZICMIK-UHFFFAOYSA-N | [1] |
The Analytical Challenge: Sourcing a Standard and Choosing a Method
A significant hurdle for researchers studying this compound is the limited commercial availability of a certified analytical standard. Extensive searches of major chemical supplier catalogs did not yield a direct source for this specific compound as a pre-made analytical standard or certified reference material (CRM). This scarcity necessitates a different approach for researchers requiring this molecule for quantitative studies.
Where to "Buy": The Custom Synthesis Route
For researchers who require this compound as a reference standard, the most viable option is to engage a custom synthesis provider. Several companies specialize in the synthesis of complex organic molecules for research purposes.
Key Considerations for Custom Synthesis:
-
Purity and Characterization: Specify the required purity of the final compound and the analytical data needed for verification (e.g., NMR, Mass Spectrometry, HPLC).
-
Isotopic Labeling: For use as an internal standard in mass spectrometry-based assays, consider requesting a stable isotope-labeled version (e.g., ¹³C or ²H).
-
Lead Time and Cost: Custom synthesis can be a time-consuming and expensive process, so it is crucial to factor this into research planning.
Several companies offer custom synthesis services, and it is recommended to request quotes from multiple vendors to compare cost and timelines. Oakwood Chemical is one such company that offers custom synthesis services.[2]
Analytical Methodologies for Dicarboxylic Acids
The analysis of dicarboxylic acids in biological matrices presents several challenges, including their low abundance and poor ionization efficiency in mass spectrometry. To overcome these hurdles, various analytical techniques have been developed, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the method of choice for its sensitivity and specificity.
Workflow for LC-MS/MS Analysis of Dicarboxylic Acids
Caption: A generalized workflow for the quantitative analysis of dicarboxylic acids using LC-MS/MS.
Experimental Protocol: Quantification of Dicarboxylic Acids in Biological Fluids using LC-MS/MS with Derivatization
This protocol is a synthesized example based on established methodologies for enhancing the detection of dicarboxylic acids.[3][4]
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or urine, add 400 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
2. Derivatization (Charge-Reversal):
-
Rationale: Derivatization with a reagent like 2-picolinamine significantly improves the ionization efficiency of dicarboxylic acids in positive electrospray ionization (ESI+) mode.
-
Reconstitution: Reconstitute the dried extract in 50 µL of a solution containing 2-picolinamine and a coupling agent (e.g., 2-dimethylamino-pyridine and N,N'-diisopropylcarbodiimide) in anhydrous acetonitrile.
-
Incubation: Incubate the mixture at 60°C for 30 minutes.
-
Drying: Evaporate the solvent to dryness.
-
Reconstitution for Analysis: Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
LC System: A UHPLC system is recommended for optimal separation.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for the derivatized this compound and the internal standard would need to be determined.
A Comparative Look: Alternatives to this compound
Given the challenge in sourcing this compound, researchers may consider using commercially available dicarboxylic acids as alternatives or for developing and validating analytical methods. The choice of an alternative will depend on the specific research question and the metabolic pathway of interest.
Commercially Available Dicarboxylic Acid Analytical Standards:
| Compound | Supplier(s) | Key Features |
| Sebacic Acid (Decanedioic Acid) | Sigma-Aldrich, Thermo Fisher Scientific | A C10 linear dicarboxylic acid, structurally related to this compound but without the ketone groups. Widely available and well-characterized. |
| Dodecanedioic Acid | Thermo Fisher Scientific, Spectrum Chemical | A C12 linear dicarboxylic acid. Its metabolic effects have been studied, particularly in the context of a Western diet.[5] |
| Adipic Acid (Hexanedioic Acid) | Various | A C6 linear dicarboxylic acid, commonly used in industrial applications but also relevant in metabolic studies. |
| Succinic Acid (Butanedioic Acid) | Various | A key intermediate in the citric acid cycle, readily available as a certified standard.[4] |
Logical Flow for Selecting an Analytical Standard
Caption: Decision-making process for selecting a dicarboxylic acid analytical standard.
Conclusion: Navigating the Path Forward
While the direct procurement of a this compound analytical standard presents a significant challenge, researchers are not without options. The path forward lies in a combination of custom synthesis for those who require this specific molecule and the judicious use of well-characterized, commercially available dicarboxylic acid alternatives for method development and comparative studies. By leveraging advanced analytical techniques like LC-MS/MS with derivatization, the scientific community can continue to unravel the complex roles of dicarboxylic acids in health and disease. This guide serves as a starting point for navigating this analytical landscape, encouraging a thoughtful and strategic approach to experimental design.
References
-
Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. LCGC International. Available at: [Link]
-
Macher, E., & Vogeser, M. (2012). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Journal of mass spectrometry : JMS, 36(11), 1047–1053. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Oakwood Chemical. Custom Synthesis. Available at: [Link]
-
Goetzman, E. S., et al. (2021). Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure. The Journal of clinical investigation, 131(12), e145600. Available at: [Link]
-
Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid. (2023). The MAK-Collection for Occupational Health and Safety, 8(1). Available at: [Link]
Sources
A Comparative Guide to the Validation of an Analytical Method for 4,7-Dioxosebacic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 4,7-Dioxosebacic acid (also known as 4,7-dioxodecanedioic acid), a molecule of interest as a potential impurity or synthetic intermediate. We will navigate the validation of a primary High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method, benchmarked against alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The Analytical Challenge: Quantifying this compound
This compound presents a unique analytical challenge due to its two keto functional groups and two carboxylic acid moieties. These features influence its polarity, solubility, and chromatographic behavior. The choice of an analytical method is therefore critical to ensure accurate and reliable quantification, particularly at low levels.
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
An HPLC-UV method is often the workhorse in quality control laboratories due to its robustness, cost-effectiveness, and wide applicability. For this compound, a reversed-phase HPLC method is proposed. The presence of the carbonyl groups provides a chromophore, allowing for UV detection.
Experimental Workflow: HPLC-UV Method Validation
The validation of our proposed HPLC-UV method will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Caption: Workflow for HPLC-UV Method Validation.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). The gradient is optimized to ensure adequate retention and separation of this compound from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (chosen to maximize the absorbance of the carbonyl chromophore).
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase, from which a series of calibration standards are made.
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected.[4][5]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.[1][2][3][6][7]
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be pure and well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. | To be established based on the intended application. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in mobile phase composition, pH, flow rate, and column temperature. |
Comparative Analysis: Alternative Methodologies
While HPLC-UV is a robust primary method, certain applications may necessitate alternative techniques with higher sensitivity or specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and specificity through mass detection. However, for a non-volatile and polar compound like this compound, derivatization is a mandatory step to increase its volatility.[8][9] This adds complexity and potential for variability in the sample preparation process.
-
Advantages: Excellent selectivity and sensitivity.
-
Disadvantages: Requires derivatization, which can be time-consuming and introduce errors.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of trace-level analytes in complex matrices.[10][11][12] It combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. For this compound, this method can provide extremely low detection and quantification limits without the need for derivatization in many cases.
-
Advantages: Unparalleled sensitivity and selectivity, high throughput.
-
Disadvantages: Higher equipment cost and complexity of operation.
Performance Comparison
The following table provides a comparative summary of the expected performance of the three analytical methods for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Good | Excellent | Excellent |
| Sensitivity (LOQ) | µg/mL range | ng/mL range | pg/mL to ng/mL range |
| Precision (RSD) | < 2% | < 5% (including derivatization) | < 5% |
| Sample Preparation | Simple (dissolve and filter) | Complex (extraction and derivatization) | Simple to moderate (protein precipitation may be needed for biological matrices) |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
Logical Relationship of Validation Parameters
The validation parameters are interconnected, forming a self-validating system that ensures the reliability of the analytical method.
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A Comparative Analysis of the Biological Activities of Sebacic Acid and 4,7-Dioxosebacic Acid: A Guide for Researchers
In the landscape of dicarboxylic acids, the biological implications of subtle structural modifications are of paramount importance for researchers in drug development and the life sciences. This guide provides a detailed comparative analysis of sebacic acid, a well-characterized ten-carbon linear dicarboxylic acid, and its lesser-known analog, 4,7-dioxosebacic acid. While sebacic acid has found numerous applications owing to its biocompatibility and defined biological roles, the introduction of two ketone groups in this compound presents an intriguing subject for investigation into altered biological activity.
This document will delve into the established biological profile of sebacic acid, including its metabolic fate and roles in inflammation and cellular signaling. In contrast, due to the current scarcity of direct biological data for this compound, we will explore its potential activities based on the chemical reactivity of its keto functional groups and the known roles of similar keto acids. This guide aims to provide a comprehensive resource for understanding the known attributes of sebacic acid and to serve as a foundational platform for stimulating and directing future research into the biological potential of this compound.
Chemical Structures and Properties
A fundamental understanding of the chemical structures of sebacic acid and this compound is crucial for interpreting their biological activities.
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Structure |
| Sebacic Acid | Decanedioic acid | C₁₀H₁₈O₄ | 202.25 | HOOC-(CH₂)₈-COOH |
| This compound | 4,7-Dioxodecanedioic acid | C₁₀H₁₄O₆ | 230.21 | HOOC-(CH₂)₂-CO-(CH₂)₂-CO-(CH₂)₂-COOH |
The primary distinction lies in the presence of two ketone groups at the C4 and C7 positions of this compound. These electron-withdrawing groups are expected to alter the molecule's polarity, reactivity, and spatial conformation compared to the simple aliphatic chain of sebacic acid.
Established Biological Activities of Sebacic Acid
Sebacic acid is a naturally occurring dicarboxylic acid with a range of documented biological activities.[1] It is recognized for its biocompatibility and is utilized in the synthesis of biodegradable polymers for biomedical applications, such as in drug delivery systems.[1][2]
Role in Metabolism
Sebacic acid is a metabolite of long-chain fatty acids and can be further metabolized through β-oxidation.[3] Studies in diabetic mouse models have demonstrated that dietary supplementation with sebacic acid can improve glycemic control by reducing fasting glucose and HbA1c levels.[4] This effect is partly attributed to the downregulation of key genes involved in gluconeogenesis.[4] In humans with type 2 diabetes, oral administration of sebacic acid has been shown to improve glycemic control, likely by enhancing insulin sensitivity and reducing hepatic glucose output.[5]
Anti-inflammatory Properties
Sebacic acid exhibits nuanced effects on the inflammatory response. While some studies suggest a pro-inflammatory role through its conversion to a 5-oxo analog that activates the OXER1 receptor, other research highlights its anti-inflammatory potential.[1] In macrophage-like cells, sebacic acid has been shown to decrease the lipopolysaccharide (LPS)-induced expression of interleukin-6 (IL-6) mRNA.[1][6] This anti-inflammatory action appears to be mediated through the inhibition of the IRF3/IFN-β/STAT signaling axis, without affecting the JNK, p38, or NF-κB pathways at the concentrations tested.[6][7]
Antimicrobial and Other Activities
Derivatives of sebacic acid have been synthesized and investigated for their antibacterial properties, showing low to moderate activity against common Gram-positive and Gram-negative bacteria.[8] Furthermore, sebacic acid is a component of polymers used in drug delivery systems for antibacterial agents.[9]
Postulated Biological Activities of this compound
Direct experimental data on the biological activities of this compound are currently lacking in the scientific literature. However, based on its chemical structure, we can postulate potential biological activities that warrant investigation.
The presence of two ketone groups introduces reactive sites that are absent in sebacic acid. Keto acids are known to play significant roles in various biological processes.[10] For instance, α-keto acids are central intermediates in the Krebs cycle and amino acid metabolism.[10] While this compound is not an α- or β-keto acid, the carbonyl groups can potentially engage in several biological interactions:
-
Michael Addition: The α-protons adjacent to the ketone groups are acidic and could participate in Michael addition reactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This could lead to the modulation of enzyme activity or signaling pathways.
-
Redox Activity: The ketone groups can be reduced to hydroxyl groups by cellular reductases. This process could influence the cellular redox state by consuming reducing equivalents like NADH or NADPH.
-
Chelation of Metal Ions: The dicarbonyl moiety could potentially act as a chelating agent for biologically relevant metal ions, which might affect the function of metalloenzymes.
Given the structural differences, it is plausible that this compound may exhibit distinct metabolic, inflammatory, and cytotoxic profiles compared to sebacic acid. The increased polarity due to the ketone groups might also affect its membrane permeability and bioavailability.
Proposed Experimental Workflows for a Head-to-Head Comparison
To empirically determine and compare the biological activities of this compound and sebacic acid, a series of in vitro assays are proposed.
Assessment of Anti-inflammatory Activity
A robust method to compare the anti-inflammatory potential of the two compounds is to use a lipopolysaccharide (LPS)-stimulated macrophage model.
Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media.
-
Cell Treatment: Seed the cells in 24-well plates and allow them to adhere. Pre-treat the cells with varying concentrations of sebacic acid and this compound (e.g., 10, 50, 100, 200 µM) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 24 hours). Include a vehicle control and an LPS-only control.
-
Cytokine Analysis: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Nitric Oxide Measurement: Measure the accumulation of nitrite in the supernatant using the Griess reagent as an indicator of nitric oxide (NO) production.
-
Cell Viability Assay: Perform an MTT or similar assay on the treated cells to ensure that the observed effects are not due to cytotoxicity.
-
Data Analysis: Normalize cytokine and NO levels to the cell viability data and compare the dose-response curves of the two compounds.
Workflow Diagram: Anti-inflammatory Assay
Caption: Workflow for comparing the anti-inflammatory effects.
Evaluation of Antimicrobial Activity
The antimicrobial potential can be assessed using standard broth microdilution assays to determine the minimum inhibitory concentration (MIC).
Experimental Protocol: Antimicrobial Susceptibility Testing
-
Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Preparation of Compounds: Prepare stock solutions of sebacic acid and this compound in a suitable solvent (e.g., DMSO) and then dilute them in Mueller-Hinton Broth (MHB).
-
Broth Microdilution: In a 96-well plate, perform serial two-fold dilutions of each compound in MHB.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL). Include a positive control (bacteria in MHB) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Comparison: Compare the MIC values of sebacic acid and this compound for each bacterial strain.
Workflow Diagram: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Summary of Known and Postulated Biological Activities
| Feature | Sebacic Acid | This compound (Postulated) |
| Metabolism | Metabolized via β-oxidation; can improve glycemic control.[3][4][5] | Potential for reduction of ketone groups, influencing cellular redox state. May undergo different metabolic breakdown. |
| Anti-inflammatory | Decreases LPS-induced IL-6 expression in macrophages.[1][6][7] | Unknown. The ketone groups could potentially react with inflammatory signaling proteins, leading to either pro- or anti-inflammatory effects. |
| Antimicrobial | Derivatives show low to moderate antibacterial activity.[8] | Unknown. The dicarbonyl structure might offer novel interactions with bacterial targets. |
| Cytotoxicity | Generally considered biocompatible. | Unknown. The reactivity of the ketone groups could lead to increased cytotoxicity through covalent modification of cellular components. |
Conclusion and Future Directions
This guide consolidates the current understanding of the biological activities of sebacic acid and highlights the significant knowledge gap concerning this compound. Sebacic acid is a well-documented dicarboxylic acid with established roles in metabolism and inflammation. Its biocompatibility has paved the way for its use in various biomedical applications.
In contrast, this compound remains a frontier for biological investigation. The presence of two ketone functionalities suggests a potentially richer and more complex biological profile compared to its non-ketonic counterpart. The proposed experimental workflows provide a clear path for a systematic and direct comparison of these two molecules.
Future research should focus on:
-
Direct Comparative Studies: Performing the outlined in vitro assays to obtain empirical data on the anti-inflammatory, antimicrobial, and cytotoxic properties of this compound relative to sebacic acid.
-
Mechanism of Action Studies: If significant biological activity is observed for this compound, further studies should be conducted to elucidate its molecular targets and mechanisms of action. This could involve proteomics approaches to identify protein adducts or transcriptomic analyses to understand its impact on gene expression.
-
In Vivo Studies: Following promising in vitro results, in vivo studies in relevant animal models will be crucial to assess the bioavailability, efficacy, and safety of this compound.
By systematically exploring the biological landscape of this compound, the scientific community can unlock its potential for novel therapeutic applications and gain deeper insights into the structure-activity relationships of dicarboxylic acids.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1698, this compound. Retrieved from [Link]
- Okamoto, H., et al. (2024). Sebacic acid, a royal jelly-containing fatty acid, decreases LPS-induced IL-6 mRNA expression in differentiated human THP-1 macrophage-like cells. Journal of Clinical Biochemistry and Nutrition, 74(3), 223-229.
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Rupa Health. (n.d.). 3-Hydroxysebacic Acid. Retrieved from [Link]
- Iaconelli, A., et al. (2015). Six weeks' sebacic acid supplementation improves fasting plasma glucose, HbA1c and glucose tolerance in db/db mice. Journal of Nutritional Biochemistry, 26(11), 1255-1261.
- Mostafavi, H., Abolgasemi Fakhree, A., & Mobeyen, H. (2019). Synthesis and antibacterial activity of some novel sebacic acid derivatives. Journal of Chemical and Pharmaceutical Sciences, 12(1), 25-29.
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Hara, H., et al. (2024). Sebacic acid, a royal jelly-containing fatty acid, decreases LPS-induced IL-6 mRNA expression in differentiated human THP-1 macrophage-like cells. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Keto acid. Retrieved from [Link]
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Rupa Health. (n.d.). Sebacic Acid. Retrieved from [Link]
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- Singh, S. (2023). Dicarboxylic Acid. In Encyclopedia of Toxicology (3rd ed., pp. 1-3). Elsevier.
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Biological Effects and Mechanistic Profiling: 4,7-Dioxosebacic Acid vs. Suberic Acid
Executive Summary
This guide provides a technical comparison between 4,7-Dioxosebacic Acid (4,7-DOSA) and Suberic Acid (SA) . While both are dicarboxylic acids, their biological behaviors are divergent due to specific functional group modifications.
-
This compound (DOSA): A synthetic, active-site-directed suicide inhibitor of Porphobilinogen Synthase (PBGS), also known as 5-Aminolevulinic Acid Dehydratase (ALAD). It is designed to mimic the transition state of heme biosynthesis intermediates, forming irreversible covalent bonds with catalytic lysine residues.
-
Suberic Acid (SA): A naturally occurring C8 dicarboxylic acid found in urine as a metabolite of fatty acid oxidation. It serves as a structural control in enzymatic studies, lacking the ketone moieties required for the Schiff base formation observed with DOSA.
This guide details the mechanistic divergence, experimental protocols for validation, and quantitative comparisons of these two compounds.
Chemical Biology & Structural Basis
The biological disparity between these two acids stems from the "dioxo" modification in the sebacic backbone of DOSA.
| Feature | This compound (DOSA) | Suberic Acid (SA) |
| IUPAC Name | 4,7-Dioxodecanedioic acid | Octanedioic acid |
| Formula | ||
| Backbone Length | C10 (Sebacic derivative) | C8 (Suberic) |
| Key Functional Group | Saturated Alkyl Chain | |
| Reactivity | High (Forms Schiff bases with amines) | Low (Stable carboxylate binding) |
| Physiological Role | Synthetic Inhibitor (Xenobiotic) | Endogenous Metabolite (Fatty Acid Oxidation) |
Structural Significance
The C4 and C7 ketone groups in DOSA are positioned to mimic the 4- and 7-keto groups of the putative intermediate formed during the condensation of two 5-aminolevulinic acid (ALA) molecules. Suberic acid, lacking these ketones, cannot participate in the covalent capture mechanism described below.
Primary Mechanism: Heme Biosynthesis Inhibition
The defining biological effect of 4,7-DOSA is the potent inhibition of Porphobilinogen Synthase (PBGS) . This enzyme catalyzes the condensation of two ALA molecules to form Porphobilinogen (PBG), a precursor to Heme, Chlorophyll, and Vitamin B12.[1][2][3]
The "Suicide Inhibition" Mechanism (DOSA)
PBGS utilizes active-site lysine residues (specifically Lys-246 and Lys-194 in E. coli models, conserved in mammals) to bind the substrate via a Schiff base (imine) linkage.
-
Recognition: DOSA enters the active site, mimicking the electrostatic profile of the natural substrate.
-
Covalent Capture: The active site lysines nucleophilically attack the C4 and C7 ketones of DOSA.
-
Irreversibility: Unlike the natural substrate which cycles through, DOSA forms a stable bis-Schiff base adduct that does not resolve, permanently locking the enzyme in an inactive state.
The Passive Role of Suberic Acid
Suberic acid acts as a competitive control. It can enter the active site due to its dicarboxylic acid termini interacting with the metal centers (Zn²⁺ or Mg²⁺) or basic residues. However, without the internal ketone groups, it cannot form the covalent Schiff base. It functions merely as a weak competitive inhibitor or a "molecular ruler" to test active site depth.
Pathway Visualization
The following diagram illustrates the interruption of the Heme pathway by DOSA compared to the metabolic transit of SA.
Caption: Mechanistic divergence where DOSA irreversibly blocks PBGS via covalent modification, while Suberic Acid serves as a metabolic byproduct with minimal enzymatic interaction.
Experimental Data & Comparative Profiling
The following data summarizes the kinetic parameters typically observed when comparing these compounds in PBGS assays (based on mammalian and bacterial enzyme models).
Kinetic Parameters Table
| Parameter | This compound (DOSA) | Suberic Acid (SA) | Biological Implication |
| Inhibition Type | Irreversible (Time-dependent) | Competitive (Reversible) | DOSA requires de novo protein synthesis to restore activity. |
| 0.5 - 5.0 | > 1000 | DOSA has high affinity; SA binds poorly. | |
| ~0.5 | N/A (0) | Rate of covalent bond formation (specific to DOSA). | |
| Selectivity | High for PBGS (vs other dehydratases) | Low (General dicarboxylate) | DOSA is a precision tool for Heme pathway studies. |
| Reversibility | No (after incubation) | Yes (via dialysis) | Key differentiator in washout experiments. |
Protocol: PBGS Inhibition Assay (Ehrlich’s Reagent Method)
To validate the difference between DOSA and SA, researchers should utilize a colorimetric assay detecting Porphobilinogen (PBG).
Objective: Determine the
Reagents:
-
Enzyme: Purified PBGS ( recombinant E. coli or bovine liver source).
-
Substrate: 5-Aminolevulinic Acid (ALA), 100 mM stock.
-
Inhibitors: 4,7-DOSA and Suberic Acid (dissolved in 0.1 M Tris-HCl, pH 7.0).
-
Stop Solution: 10% Trichloroacetic acid (TCA) containing 0.1 M HgCl₂.
-
Detection: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acid).
Workflow:
-
Pre-incubation: Incubate PBGS enzyme with varying concentrations (0.1
– 1 mM) of DOSA or SA for 10 minutes at 37°C.-
Control: Enzyme + Buffer only.
-
-
Reaction Initiation: Add ALA substrate (final conc. 5 mM) to initiate the reaction.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Termination: Add Stop Solution to precipitate protein. Centrifuge at 10,000 x g for 5 mins.
-
Color Development: Mix supernatant 1:1 with Ehrlich’s Reagent.
-
Quantification: Measure Absorbance at 555 nm .
Expected Results:
-
DOSA: Rapid decrease in OD555 with increasing concentration. Pre-incubation time increases potency (characteristic of suicide inhibition).
-
Suberic Acid: Minimal change in OD555 unless at very high concentrations (>10 mM), indicating lack of specific inhibition.
Secondary Biological Contexts
Toxicity and Metabolism
-
Suberic Acid: Generally considered low toxicity. It is a biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency when elevated in urine (dicarboxylic aciduria). It is excreted renally.
-
4,7-DOSA: Due to its mechanism, it is cytotoxic to cells dependent on rapid heme turnover (e.g., erythroid progenitors). It can induce porphyria-like symptoms in cell models by blocking heme synthesis, leading to the accumulation of ALA (which is neurotoxic).
Biomaterials (Polymer Chemistry)
While the primary biological effect is enzymatic, both acids are used as monomers in biodegradable polymers (polyanhydrides).
-
Poly(Suberic Acid): Hydrophobic, slower degradation.
-
Poly(this compound): The ether or ketone linkages increase hydrophilicity, accelerating hydrolytic degradation. This is crucial for tuning drug release profiles in matrices like Gliadel® wafers, although sebacic acid is the standard there.
References
-
Kervinen, J., Jaffe, E. K., et al. (2001). "Mechanistic Basis for Suicide Inactivation of Porphobilinogen Synthase by this compound, an Inhibitor That Shows Dramatic Species Selectivity."[1][3][4] Biochemistry.
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Jaffe, E. K. (2004). "The Porphobilinogen Synthase Catalytic Core: A Quaternary Structure Shape Shifter." Acta Crystallographica.
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PubChem Compound Summary. (2024). "this compound."[1][3][5][6][7] National Center for Biotechnology Information.
-
Erskine, P. T., et al. (2001). "The X-ray structure of yeast 5-aminolaevulinic acid dehydratase complexed with two diacid inhibitors." Biochemical Journal.
-
Passini, N., et al. (2004). "Suberic Acid and Fatty Acid Oxidation Disorders." Journal of Inherited Metabolic Disease.
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A Researcher's Guide to the Cross-Validation of 4,7-Dioxosebacic Acid as a Novel Biomarker for Sepsis-Induced Oxidative Stress
This guide provides a comprehensive framework for the analytical and clinical cross-validation of 4,7-dioxosebacic acid as a potential new biomarker for sepsis. It is designed for researchers, clinicians, and drug development professionals seeking to understand the rigorous process of biomarker validation, using a novel candidate compared against established standards.
Introduction: The Unmet Need in Sepsis and the Rationale for a New Biomarker
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key feature of its pathophysiology is a massive surge in reactive oxygen species (ROS), leading to widespread oxidative stress. This damages vital biomolecules, including lipids, proteins, and DNA, contributing to organ failure and mortality.[1][2]
Current diagnostic and prognostic tools for sepsis often lack specificity and fail to capture the underlying oxidative burden. This creates a critical need for biomarkers that can accurately reflect the degree of oxidative damage, potentially aiding in risk stratification and guiding antioxidant therapies.
Introducing this compound:
This compound (4,7-DOSA) is a 10-carbon dicarboxylic acid. While not extensively studied, its structure suggests it may be a terminal product of the oxidative cleavage of polyunsaturated fatty acids (PUFAs), a process known as lipid peroxidation.[3] This positions 4,7-DOSA as a plausible, and as-yet unexplored, candidate biomarker for systemic oxidative stress. This guide outlines a strategy to validate 4,7-DOSA, comparing its performance against established markers of oxidative damage in the context of sepsis.
The Validation Framework: From Analytical Precision to Clinical Relevance
Biomarker validation is a multi-stage process that ensures a candidate molecule is reliable, accurate, and clinically meaningful.[4][5] The journey involves two core phases: analytical validation, which confirms the quality of the measurement, and clinical validation, which links the biomarker to a clinical condition.[4]
Below is a conceptual workflow for the validation of a novel biomarker like 4,7-DOSA.
Caption: A generalized workflow for biomarker validation.
Analytical Validation: Quantifying this compound in Plasma
The cornerstone of any biomarker study is a robust and reliable analytical method.[5] For a small molecule like 4,7-DOSA, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard, offering superior sensitivity and specificity.[6]
Protocol: UPLC-MS/MS Quantification of 4,7-DOSA in Human Plasma
This protocol describes a self-validating system by incorporating quality control (QC) samples at multiple concentrations to ensure the accuracy and precision of each analytical run.
1. Sample Preparation (Protein Precipitation & Extraction):
- Thaw 100 µL of human plasma, internal standard (IS) working solution (e.g., ¹³C-labeled 4,7-DOSA), and QC samples on ice.
- To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
- Add 10 µL of the IS working solution.
- Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex for 1 minute at high speed.
- Incubate at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitute the dried extract in 100 µL of 50:50 methanol:water.
- Vortex, centrifuge at 14,000 x g for 5 minutes, and transfer to an autosampler vial.
2. UPLC-MS/MS Conditions:
- UPLC System: Waters ACQUITY UPLC or equivalent.
- Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
- 0.0 min: 5% B
- 1.0 min: 5% B
- 4.0 min: 95% B
- 5.0 min: 95% B
- 5.1 min: 5% B
- 6.0 min: 5% B
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
3. Method Validation Parameters:
- Linearity: Establish a calibration curve from 1 ng/mL to 1000 ng/mL. The coefficient of determination (r²) should be >0.99.
- Precision & Accuracy: Analyze QC samples at low, medium, and high concentrations (n=5). The coefficient of variation (%CV) should be <15%, and accuracy should be within 85-115%.
- Selectivity: Test for interference from endogenous plasma components.
- Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.
- Stability: Assess the stability of 4,7-DOSA in plasma under various conditions (freeze-thaw, short-term, long-term).
Comparative Performance Analysis: 4,7-DOSA vs. Established Biomarkers
A novel biomarker's utility is determined by its performance relative to or in combination with existing standards. For oxidative stress in sepsis, we compare 4,7-DOSA against two well-established markers representing different damaged macromolecules: F2-Isoprostanes (from lipid peroxidation) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) (from DNA oxidation).[7][8]
The following table presents hypothetical performance data from a discovery cohort study of 100 sepsis patients and 100 healthy controls. The objective is to illustrate how a comparison would be structured.
| Biomarker | Class | Mean Concentration (Sepsis) | Mean Concentration (Control) | Fold Change | AUC-ROC (Sepsis vs. Control) |
| This compound (4,7-DOSA) | Lipid Peroxidation Product | 250.5 ng/mL | 45.2 ng/mL | 5.5x | 0.88 |
| F2-Isoprostanes (e.g., 8-iso-PGF2α) | Lipid Peroxidation Product | 85.3 pg/mL | 20.1 pg/mL | 4.2x | 0.92 |
| 8-OHdG | DNA Oxidation Product | 2.1 ng/mL | 0.8 ng/mL | 2.6x | 0.79 |
Data are hypothetical and for illustrative purposes only.
This comparative analysis suggests that while F2-Isoprostanes may have superior diagnostic accuracy (higher AUC-ROC), 4,7-DOSA shows a strong fold-change and excellent potential.[8] The relatively lower performance of 8-OHdG could be due to confounding factors like individual DNA repair capacity.[7]
Clinical Cross-Validation: A Step-by-Step Workflow
After a successful discovery phase, the findings must be confirmed in an independent patient cohort. This cross-validation step is essential to eliminate spurious findings and ensure the biomarker's generalizability.[3]
Caption: The four critical steps of clinical cross-validation.
Causality Behind Experimental Choices:
-
Independent Cohort: Using a completely separate set of patients from a different time or location is crucial to test if the initial findings were a result of chance or specific characteristics of the discovery group.
-
Blinded Analysis: The laboratory personnel quantifying the biomarkers should be unaware of the samples' clinical status (sepsis or control) to prevent unconscious bias in the measurements.
-
Correlation with Severity: A truly useful biomarker should not only diagnose but also reflect disease severity. Correlating its levels with established scoring systems like the Sequential Organ Failure Assessment (SOFA) score is a key validation step.[9]
-
Multivariate Modeling: Sepsis is complex. A single biomarker may not capture the full picture. Statistical models that combine 4,7-DOSA with other markers (e.g., F2-Isoprostanes, procalcitonin) can be built to see if a panel provides superior predictive power.
Conclusion and Future Directions
This guide proposes a rigorous, multi-faceted approach to the cross-validation of this compound as a novel biomarker for sepsis-induced oxidative stress. By leveraging a highly specific UPLC-MS/MS assay and comparing its performance against established markers in independent patient cohorts, researchers can build a robust evidence package.
While presented here in the context of sepsis, this validation framework is applicable to any disease state where oxidative stress is a key pathological driver. The discovery and validation of new biomarkers like 4,7-DOSA are paramount for advancing personalized medicine, enabling earlier diagnosis, and developing targeted therapeutic strategies for critical illnesses.
References
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Il'yasova D, Scarbrough P, Spasojevic I. Urinary Biomarkers of Oxidative Status. Clinica Chimica Acta. 2012;413(19-20):1446-1453. Available from: [Link]
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Niki E. Lipid peroxidation products as oxidative stress biomarkers. BioFactors. 2008;34(1):1-1. Available from: [Link]
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Goodpaster AM, Kennedy MA. Validating Biomarkers in Targeted Metabolomics. News-Medical.net. Published February 26, 2019. Available from: [Link]
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Infinix Bio. Understanding Biomarker Validation Requirements: A Comprehensive Guide for Life Sciences Professionals. Published February 17, 2026. Available from: [Link]
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Polyak E, et al. Urinary Biomarkers of Oxidative Stress in Atrial Fibrillation. Journal of Atrial Fibrillation. 2018;11(4):2077. Available from: [Link]
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Grecu M, et al. Perioperative Oxidative Stress and Sepsis: Pathophysiological and Clinical Implications. Medicina. 2025;61(10):1856. Available from: [Link]
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Bavunoglu I, et al. Oxidative stress parameters and inflammatory and immune mediators as markers of the severity of sepsis. Journal of Infection in Developing Countries. 2016;10(10):1045-1052. Available from: [Link]
-
Lee JW, et al. Validation of Analytical Methods for Biomarkers Employed in Drug Development. The AAPS Journal. 2006;8(2):E343-E349. Available from: [Link]
-
Sonrai Analytics. A Guide to Biomarker Validation. Published October 29, 2022. Available from: [Link]
-
Lorente L, et al. Serum reactive oxygen species and apoptosis markers in septic patients. Anaesthesiology Intensive Therapy. 2021;53(1):11-16. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Voss A, et al. The metabolism of 7,10,13,16,19-docosapentaenoic acid to 4,7,10,13,16,19-docosahexaenoic acid in rat liver is independent of a 4-desaturase. Journal of Biological Chemistry. 1991;266(30):19995-20000. Available from: [Link]
Sources
- 1. Perioperative Oxidative Stress and Sepsis: Pathophysiological and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jidc.org [jidc.org]
- 3. Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarkers of lipid peroxidation in clinical material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Oxidative Stress in Septic and Obese Patients Using Markers of Oxidation-reduction Potential | In Vivo [iv.iiarjournals.org]
- 6. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative stress biomarkers in pediatric sepsis: a prospective observational pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation [mdpi.com]
- 9. Serum reactive oxygen species and apoptosis markers in septic patients [ait-journal.com]
Safety Operating Guide
4,7-Dioxosebacic Acid: Proper Disposal & Handling Guide
The following guide details the proper disposal procedures for 4,7-Dioxosebacic acid (also known as 4,7-dioxodecanedioic acid).
As a Senior Application Scientist, I have structured this response to address the reality that a direct Safety Data Sheet (SDS) for this specific intermediate is often unavailable in standard databases. Therefore, the safety and disposal protocols below are derived from Structure-Activity Relationship (SAR) analysis, utilizing data from its structural homologs (Sebacic acid and 4-Oxosebacic acid) to ensure a high safety margin.
Executive Safety Summary
-
Chemical Classification: Organic Dicarboxylic Acid / Ketone.
-
Primary Hazard: Irritant (Skin/Eye) and Acidic Corrosivity (in concentrated solution).
-
Waste Code (RCRA): Not P-listed or U-listed. Typically classified as Non-Regulated Chemical Waste unless mixed with listed solvents, but must be managed as hazardous chemical waste due to acidity and organic loading (COD).
-
Disposal Method: High-temperature incineration (preferred) or elementary neutralization followed by waste collection. Do not drain dispose without explicit approval from your facility's EHS department due to high Chemical Oxygen Demand (COD).
Chemical Profile & Hazard Analysis (SAR)
To handle this chemical safely, we must understand its behavior based on its functional groups.
| Property | Data / Inferred Value | Implications for Disposal |
| Formula | High carbon content; suitable for fuel blending/incineration. | |
| Acidity (pKa) | ~4.0 - 5.0 (Est.) | Similar to succinic acid.[1] Aqueous solutions will be acidic (pH 2-4) and require neutralization. |
| Solubility | Moderate to High | The two ketone groups at C4/C7 significantly increase water solubility compared to parent Sebacic acid. |
| Reactivity | Incompatible with Oxidizers | CRITICAL: Do not mix with nitric acid or perchlorates in waste containers (risk of violent oxidation). |
Expert Insight: Unlike plain Sebacic acid, which is hydrophobic, the "4,7-dioxo" modification introduces polarity. This means this compound will dissolve readily in basic aqueous waste streams, potentially mobilizing it if not properly segregated.
Pre-Disposal Logistics & Segregation
Before initiating disposal, categorize your material into one of three streams. Use the decision logic below to prevent cross-contamination.
Figure 1: Waste Stream Segregation Logic
Caption: Decision tree for segregating this compound waste to ensure compatibility with incinerator profiles.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Best for: Expired shelf stock, reaction precipitates, or lyophilized powders.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass jar with a tight-fitting screw cap.
-
Labeling: Mark as "Hazardous Waste - Solid."
-
Storage: Store away from strong bases (e.g., NaOH pellets) and oxidizers.
-
Final Disposition: Submit for lab pack incineration.
Protocol B: Aqueous Solutions (Reaction Mixtures)
Best for: HPLC waste, aqueous reaction byproducts.
WARNING: Do not mix with cyanide or sulfide waste streams; acidic conditions can liberate toxic gas.
-
pH Check: Measure the pH. If pH < 2, the waste is D002 (Corrosive) under RCRA.
-
Neutralization (Optional but Recommended):
-
Why? Many waste haulers charge premiums for highly acidic liquids.
-
Agent: Use Sodium Bicarbonate (
) or dilute Sodium Hydroxide ( ). -
Procedure: Add base slowly with stirring. The ketone groups are stable, but the carboxylic acid will form the disodium salt (
), which is highly soluble and non-volatile.
-
-
Collection: Pour into a carboy labeled "Aqueous Waste - Organic Acids."
-
Documentation: Note the presence of ketones; this prevents the waste from being misclassified as purely inorganic acid waste.
Protocol C: Organic Solvent Mixtures
Best for: Mother liquors from recrystallization (e.g., Ethanol, Ethyl Acetate).
-
Compatibility Check: Ensure the solvent is not an oxidizer (like DMSO/Peroxide mixtures).
-
Collection: Collect in the standard "Organic Solvents" waste stream (halogenated or non-halogenated as dictated by the solvent).
-
No Pre-treatment: Do not attempt to neutralize organic solvent mixtures; this can cause precipitation of the salt or phase separation.
-
Incineration: This stream is typically fuel-blended for energy recovery.
Emergency Procedures (Spill Management)
In the event of a benchtop spill of solid this compound:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Dust mask recommended if powder is fine.
-
Containment: Do not dry sweep if dust generation is significant. Cover with a wet paper towel or use a HEPA vacuum.
-
Neutralization: Wipe the area with a mild sodium carbonate solution to neutralize acidic residues.
-
Verification: Check surface pH with litmus paper to ensure decontamination is complete.
Scientific Rationale: Why Incineration?
While this compound is biodegradable (being a linear aliphatic chain), we prioritize incineration for two reasons:
-
Ketone Stability: The 4,7-dioxo functionality renders the molecule more resistant to immediate biological hydrolysis compared to simple fatty acids.
-
Ecotoxicity Precaution: As a dicarboxylic acid, large releases can lower the pH of local aquatic environments, stressing aquatic life. High-temperature incineration (
) ensures complete mineralization to and .
Figure 2: Neutralization & Disposal Workflow
Caption: Workflow for converting the free acid to its safer, water-soluble salt form prior to disposal.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1698, this compound. PubChem.[5][6] [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1755, 4-Oxosebacic acid (Surrogate Safety Data). PubChem.[5][6] [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. [Link]
Sources
- 1. Succinic acid - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 4. aeb-group.com [aeb-group.com]
- 5. This compound | C10H14O6 | CID 1698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Oxosebacic Acid | C10H16O5 | CID 1755 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
